Dihydrofuranoquinolin

Dihydrofuranoquinolines are a class of heterocyclic compounds that possess both furan and quinoline rings fused in a specific manner, creating a complex molecular structure. These compounds exhibit diverse biological activities due to their unique chemical properties. Structurally, dihydrofuranoquinolines contain nitrogen atoms within the quinoline ring, contributing to potential pharmacological effects such as anti-inflammatory, antimicrobial, and antitumor properties. The introduction of a furan ring can modulate these activities by altering electronic and steric factors. Synthesis of dihydrofuranoquinolines often involves multi-step organic reactions, including condensation, cyclization, and ring expansion techniques. These compounds have attracted significant interest in medicinal chemistry due to their potential as lead structures for drug development.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

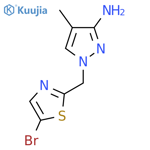

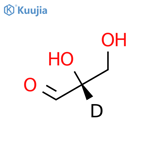

|

FURO[2,3-B]QUINOLINE, 2,3-DIHYDRO-7-METHOXY- | 73863-58-8 | C12H11NO2 |

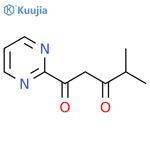

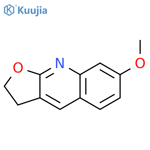

|

2,3-dimethyl-3-[2-(2,2,5,5-tetramethyl-[1,3]dioxolan-4-yl)-ethyl]-3,9-dihydro-2H-furo[2,3-b]quinolin-4-one | 54383-37-8 | C22H29NO4 |

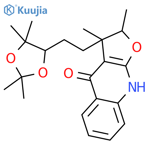

|

2-acetoxy-2-((R)-4-methoxy-2,3-dihydro-furo[2,3-b]quinolin-2-yl)-propane | 13849-50-8 | C17H19NO4 |

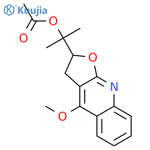

|

(+) Balfourodin | 47140-15-8 | C16H19NO4 |

|

(+)-Balfourodin | 3921-70-8 | C16H19NO4 |

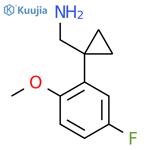

|

2,3-Dihydrofuro[3,2-b]quinolin-9-amine | 1379340-57-4 | C11H10N2O |

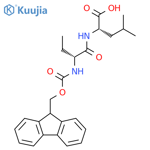

|

Hydroxylunine; (S)-form | 1164134-04-6 | C16H17NO5 |

|

204686-65-7 | C16H19NO3 |

Verwandte Literatur

-

1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

Empfohlene Lieferanten

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte